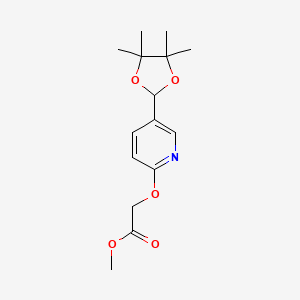
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-( (5-(4,4,5,5-Tetrametil-1,3-dioxolan-2-il)piridin-2-il)oxi)acetato de metilo es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un anillo de piridina sustituido con un grupo dioxolano y un grupo funcional éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-( (5-(4,4,5,5-Tetrametil-1,3-dioxolan-2-il)piridin-2-il)oxi)acetato de metilo generalmente implica los siguientes pasos:
Formación del anillo de dioxolano: El anillo de dioxolano se forma mediante la reacción de un diol adecuado con un aldehído o cetona en presencia de un catalizador ácido.
Sustitución de la piridina: El anillo de piridina se sustituye entonces con el grupo dioxolano mediante una reacción de sustitución nucleofílica.
Esterificación: El paso final implica la esterificación de la piridina sustituida con cloroacetato de metilo en presencia de una base como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-( (5-(4,4,5,5-Tetrametil-1,3-dioxolan-2-il)piridin-2-il)oxi)acetato de metilo puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones del éster o del anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 2-( (5-(4,4,5,5-Tetrametil-1,3-dioxolan-2-il)piridin-2-il)oxi)acetato de metilo tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Química medicinal: El compuesto se investiga por sus posibles propiedades farmacológicas y como un bloque de construcción para el desarrollo de fármacos.
Ciencia de los materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-( (5-(4,4,5,5-Tetrametil-1,3-dioxolan-2-il)piridin-2-il)oxi)acetato de metilo implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo éster puede sufrir hidrólisis, liberando el derivado de piridina activo, que luego puede interactuar con objetivos biológicos como enzimas o receptores. El anillo de dioxolano también puede desempeñar un papel en la estabilización del compuesto y la mejora de su biodisponibilidad.
Comparación Con Compuestos Similares
Compuestos similares
- Benzoato de metilo 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)
- 2-Metoxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
- 4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)anilina
Singularidad
El 2-( (5-(4,4,5,5-Tetrametil-1,3-dioxolan-2-il)piridin-2-il)oxi)acetato de metilo es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica potenciales distintas. Su estructura permite modificaciones versátiles, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C15H21NO5/c1-14(2)15(3,4)21-13(20-14)10-6-7-11(16-8-10)19-9-12(17)18-5/h6-8,13H,9H2,1-5H3 |
Clave InChI |
FBJHOLZRPYDLGV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(O1)C2=CN=C(C=C2)OCC(=O)OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
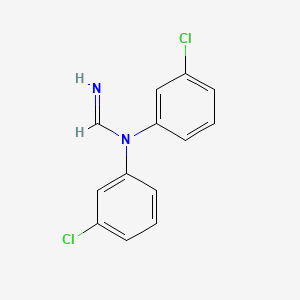

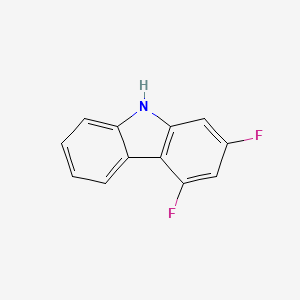
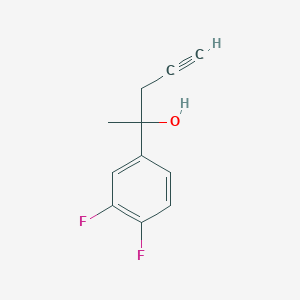

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)


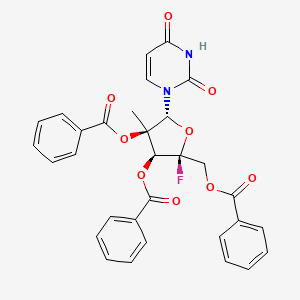

![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
